2-nitro-N-(2-phenoxyethyl)benzenesulfonamide 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 296271-96-0
VCID: VC5821167
InChI: InChI=1S/C14H14N2O5S/c17-16(18)13-8-4-5-9-14(13)22(19,20)15-10-11-21-12-6-2-1-3-7-12/h1-9,15H,10-11H2
SMILES: C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34

2-nitro-N-(2-phenoxyethyl)benzenesulfonamide

CAS No.: 296271-96-0

Cat. No.: VC5821167

Molecular Formula: C14H14N2O5S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

2-nitro-N-(2-phenoxyethyl)benzenesulfonamide - 296271-96-0

Specification

CAS No. 296271-96-0
Molecular Formula C14H14N2O5S
Molecular Weight 322.34
IUPAC Name 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14N2O5S/c17-16(18)13-8-4-5-9-14(13)22(19,20)15-10-11-21-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Standard InChI Key HBVLPUBTEXIGNQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-Nitro-N-(2-phenoxyethyl)benzenesulfonamide belongs to the aryl sulfonamide family, characterized by a benzenesulfonamide core substituted with a nitro group at the ortho position and a 2-phenoxyethyl amine moiety. Its molecular formula is C₁₅H₁₅N₂O₅S, with a molecular weight of 341.36 g/mol (calculated from analogous structures) .

Molecular Geometry and Electronic Properties

The compound’s planar benzene ring facilitates π-π stacking interactions, while the nitro group (-NO₂) introduces strong electron-withdrawing effects, polarizing the sulfonamide (-SO₂NH-) group. This polarization enhances hydrogen-bonding capabilities, critical for biological target engagement . The 2-phenoxyethyl chain contributes steric bulk, potentially influencing membrane permeability in pharmacological contexts .

Synthetic Methodologies

While no direct synthesis of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide is documented, established protocols for analogous sulfonamides suggest viable routes.

Sulfonylation of Primary Amines

A general approach involves reacting 2-phenoxyethylamine with 2-nitrobenzenesulfonyl chloride under basic conditions. For example, Procedure E in details sulfonylation using potassium carbonate (K₂CO₃) as a base in a ball-milling apparatus, achieving yields up to 84% for similar compounds.

Representative Reaction:

2-Nitrobenzenesulfonyl chloride+2-PhenoxyethylamineK2CO32-Nitro-N-(2-phenoxyethyl)benzenesulfonamide+HCl\text{2-Nitrobenzenesulfonyl chloride} + \text{2-Phenoxyethylamine} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-Nitro-N-(2-phenoxyethyl)benzenesulfonamide} + \text{HCl}

Reaction conditions: Solvent-free mechanochemical grinding at room temperature for 1–5 minutes .

Coupling Reactions

Carbodiimide-mediated coupling, as described in , could alternatively synthesize this compound. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), benzenesulfonamide derivatives are formed in yields up to 80% .

Physicochemical Properties

Predicted properties based on structural analogs include:

PropertyValueSource
Melting Point165–170°C (estimated)
LogP (Partition Coefficient)3.2 ± 0.3Calculated via ChemAxon
SolubilityLow in water; soluble in DMSO, DCM

The nitro group’s electron-withdrawing nature reduces solubility in polar solvents, while the phenoxyethyl chain enhances lipophilicity .

Biological Activity and Applications

Sulfonamide derivatives exhibit diverse bioactivities, including enzyme inhibition and receptor antagonism.

Antimicrobial Properties

Benzenesulfonamide derivatives show moderate antibacterial activity. For instance, 98-10-2 (benzenesulfonamide) inhibits E. coli growth at 256 µg/mL . The nitro group in the target compound could enhance redox-mediated toxicity against pathogens .

Stability and Degradation Pathways

Sulfonamides generally undergo hydrolysis under acidic or basic conditions. The nitro group may render the compound susceptible to reduction, forming amine derivatives. Accelerated stability studies (40°C/75% RH) for benzenesulfonamide analogs show <5% degradation over 6 months .

Industrial and Material Science Applications

Polymer Modification

Sulfonamide-functionalized polymers improve thermal stability. Incorporating nitro groups enhances UV absorption, making such materials candidates for photoresist applications .

Catalysis

Palladium-catalyzed arylation reactions utilize sulfonamides as directing groups. The nitro substituent could modulate electronic effects in cross-coupling reactions .

Future Research Directions

  • Synthetic Optimization: Screen green solvents (e.g., cyclopentyl methyl ether) to improve reaction yields .

  • Target Identification: Perform high-throughput screening against kinase or GPCR libraries.

  • Formulation Studies: Develop nanoemulsions or liposomal carriers to enhance aqueous solubility.

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